5-Chloro-2-(2-cyclohexylethoxy)aniline 5-Chloro-2-(2-cyclohexylethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 946682-46-8
VCID: VC8156831
InChI: InChI=1S/C14H20ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
SMILES: C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol

5-Chloro-2-(2-cyclohexylethoxy)aniline

CAS No.: 946682-46-8

Cat. No.: VC8156831

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(2-cyclohexylethoxy)aniline - 946682-46-8

Specification

CAS No. 946682-46-8
Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
IUPAC Name 5-chloro-2-(2-cyclohexylethoxy)aniline
Standard InChI InChI=1S/C14H20ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
Standard InChI Key KZCCHVLYYVDGBZ-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N
Canonical SMILES C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N

Introduction

Chemical Structure and Nomenclature

5-Chloro-2-(2-cyclohexylethoxy)aniline (IUPAC name: 5-chloro-2-[2-(cyclohexyl)ethoxy]aniline) features a benzene ring with three key substituents (Fig. 1):

  • Amino group (-NH2) at position 1.

  • 2-Cyclohexylethoxy group (-OCH2CH2C6H11) at position 2.

  • Chlorine atom (-Cl) at position 5.

The cyclohexylethoxy moiety introduces significant steric bulk and lipophilicity, influencing the compound’s solubility and reactivity.

Synthesis Pathways

General Strategy

The synthesis of 5-chloro-2-(2-cyclohexylethoxy)aniline typically involves:

  • Alkylation of a nitrophenol precursor to introduce the cyclohexylethoxy group.

  • Reduction of the nitro group to an amine.

  • Purification and characterization of the final product.

Detailed Synthesis Protocol

A representative method, adapted from analogous aniline syntheses , is outlined below:

Step 1: Nitrophenol Alkylation
3-Chloro-4-nitrophenol is reacted with 2-cyclohexylethyl bromide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at room temperature. This yields 5-chloro-2-(2-cyclohexylethoxy)nitrobenzene.

Step 2: Nitro Group Reduction
The nitro intermediate is reduced using hydrogen gas and a palladium-on-carbon (Pd-C) catalyst in ethanol. This step affords the target aniline derivative in high yield.

Reaction Conditions Table

StepReagents/ConditionsYieldReference
1K2CO3, DMF, rt, 24h75%
2H2, 10% Pd-C, EtOH90%
PropertyValue/RangeBasis in Literature
Melting Point85–90°CAnalogous anilines
Boiling Point320–340°C (est.)Cyclohexyl derivatives
LogP (Partition Coeff.)3.8–4.2Lipophilic substituents
SolubilityInsoluble in water; soluble in chloroform, ethanol

The compound’s low water solubility aligns with its hydrophobic cyclohexylethoxy group, making it suitable for organic-phase reactions.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

5-Chloro-2-(2-cyclohexylethoxy)aniline serves as a key intermediate in the synthesis of bioactive molecules. For example:

  • MGAT2 Inhibitors: Analogous compounds with cyclohexylethoxy groups have been used to develop monoacylglycerol acyltransferase 2 (MGAT2) inhibitors for treating obesity and metabolic disorders .

  • Antimicrobial Agents: Chlorinated anilines are precursors to sulfonamide drugs, though specific applications for this derivative remain exploratory .

Structure-Activity Relationships (SAR)

The cyclohexylethoxy group enhances membrane permeability and target binding in lipophilic environments, a critical factor in central nervous system (CNS) drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator